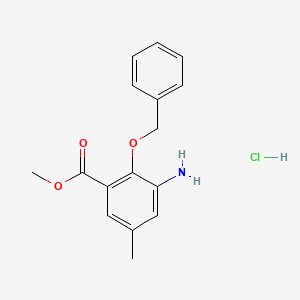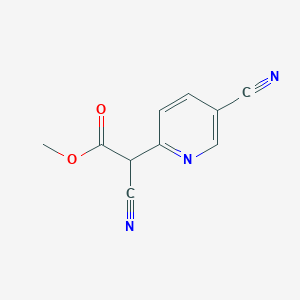![molecular formula C12H22Cl2N2O B1421124 N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride CAS No. 1185297-78-2](/img/structure/B1421124.png)
N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride
Overview
Description
N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride is a chemical compound with a molecular formula of C12H20N2O·2HCl. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is often used as a biochemical reagent in proteomics research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride typically involves the reaction of 4-amino-3-methylphenol with 3-chloropropylamine in the presence of a base, followed by methylation using dimethyl sulfate. The reaction conditions usually include:
Base: Sodium hydroxide or potassium carbonate.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 80-100°C).
Methylation: Dimethyl sulfate is added to the reaction mixture to introduce the dimethylamine group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: Crystallization or recrystallization techniques to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary amines with reduced nitrogen content.
Substitution: Alkylated or acylated derivatives of the phenoxy group.
Scientific Research Applications
N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It may also interact with cellular pathways, influencing signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine
- **N-[3-(4-Amino-3-ethylphenoxy)propyl]-N,N-dimethylamine
- **N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-diethylamine
Uniqueness
N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylphenoxy group and dimethylamine moiety contribute to its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]-2-methylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3;;/h5-6,9H,4,7-8,13H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSRORZMVQDTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)


![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)




![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)

